N-(3-chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S/c1-13-3-6-15(11-17(13)22)23-19(28)12-30-20-10-9-18-24-25-21(27(18)26-20)14-4-7-16(29-2)8-5-14/h3-11H,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRQSLGLPRBMBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is . Its structure features a triazolo-pyridazine core linked to a thioacetamide moiety, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of triazolo-pyridazine have shown efficacy against various bacterial strains. A study highlighted the synthesis and evaluation of such compounds, revealing that they possess significant antibacterial activity against Escherichia coli and Staphylococcus aureus .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 5 μg/mL |
| Compound B | S. aureus | 10 μg/mL |
Antimalarial Activity
Compounds similar to this compound have been evaluated for their antimalarial properties. Specifically, triazolo-pyridine derivatives have been shown to inhibit falcipain-2, a crucial enzyme in the malaria parasite lifecycle. For example, compounds with IC50 values ranging from 2.24 to 4.98 μM were identified as promising candidates for further development .
Anti-inflammatory and Antioxidant Properties
The compound also exhibits anti-inflammatory and antioxidant activities. A study assessing various triazole derivatives found that they could significantly reduce inflammation markers in vitro and exhibit potent scavenging activity against free radicals . This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound likely interacts with specific enzymes involved in microbial metabolism or parasite survival.
- Cellular Interaction : It may alter cellular signaling pathways associated with inflammation and oxidative stress.
- Structural Compatibility : The structural features allow for effective binding to target sites within pathogens or inflammatory pathways.
Case Studies
Several studies have explored the pharmacological properties of related compounds:
- Antibacterial Efficacy : A comparative study on benzotriazole derivatives demonstrated that certain modifications could enhance antibacterial activity significantly .
- Antimalarial Research : In vitro studies on triazolo-pyridine sulfonamides showed promising results against Plasmodium falciparum, indicating the potential for developing new antimalarial therapies .
Scientific Research Applications
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit key kinases involved in cancer cell proliferation, such as BRAF(V600E), EGFR, and Aurora-A kinase. The following table summarizes the inhibitory potency of the compound against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF7 (Breast Cancer) | 15.0 |
| HCT116 (Colon Cancer) | 10.0 |
These results suggest that N-(3-chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide could be a promising candidate for further development as an anticancer agent.
Case Studies
-
In Vitro Evaluation of Anticancer Activity :
A study conducted by the National Cancer Institute (NCI) evaluated the anticancer efficacy of the compound across a panel of approximately sixty cancer cell lines. The results demonstrated an average cell growth inhibition rate of 12.53%, indicating its potential as an effective therapeutic agent . -
Molecular Docking Studies :
In silico molecular docking studies have been performed to assess the binding affinity of this compound to various protein targets involved in cancer biology. The docking results suggest a strong interaction with PCAF, supporting its role as a potential inhibitor .
Chemical Reactions Analysis
Oxidation of Thioether Moiety
The thioacetamide group undergoes oxidation under controlled conditions. Using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C produces sulfoxide and sulfone derivatives.
Example reaction:
Key data:
| Reactant | Oxidizing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| Thioacetamide derivative | 30% H₂O₂ | Sulfoxide | 78% | |
| Sulfoxide | Excess H₂O₂ | Sulfone | 85% |
Hydrolysis of Acetamide Group
The acetamide functionality is susceptible to acidic or basic hydrolysis. Treatment with 6M HCl at reflux yields the corresponding carboxylic acid, while NaOH/ethanol produces the sodium salt.
Example reaction:
Key data:
| Condition | Product | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 6M HCl, reflux | Carboxylic acid | 4–6 h | 92% | |
| 2M NaOH, ethanol | Sodium carboxylate | 2 h | 88% |
Electrophilic Aromatic Substitution (EAS)
The 4-methoxyphenyl and 3-chloro-4-methylphenyl groups participate in EAS. Nitration (HNO₃/H₂SO₄) and halogenation (Br₂/FeBr₃) occur preferentially at positions activated by the methoxy group (para/ortho-directing).
Example nitration:
Key data:
| Reaction | Reagents | Position Substituted | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methoxy | 65% | |
| Bromination | Br₂/FeBr₃ | Ortho to methoxy | 70% |
Triazole Ring Functionalization
The triazolo[4,3-b]pyridazine core undergoes alkylation and cross-coupling reactions. Palladium-catalyzed Suzuki coupling with aryl boronic acids introduces substituents at the 6-position of the pyridazine ring.
Example Suzuki coupling:
Key data:
| Boronic Acid | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Fluorophenylboronic | Pd(PPh₃)₄ | 6-(4-Fluorophenyl) | 82% | |
| 3-Thienylboronic | Pd(OAc)₂ | 6-(3-Thienyl) | 75% |
Alkylation of Sulfur Atom
The thioether sulfur reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form sulfonium salts.
Example reaction:
Key data:
| Alkyl Halide | Base | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | NaH | Methyl sulfonium | 68% | |
| Benzyl chloride | K₂CO₃ | Benzyl sulfonium | 60% |
Cyclization Reactions
Under dehydrating conditions (POCl₃, 80°C), the compound forms fused heterocycles via intramolecular cyclization.
Example reaction:
Key data:
| Dehydrating Agent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|
| POCl₃ | 80°C | Triazolo-thiadiazine | 75% | |
| P₂O₅ | 120°C | Oxadiazole derivative | 70% |
Photocatalytic Modifications
Visible-light-mediated reactions using eosin Y and CBr₄ enable functionalization of the triazole ring, producing derivatives with enhanced electronic properties.
Key data:
| Catalyst | Light Source | Product | Yield | Reference |
|---|---|---|---|---|
| Eosin Y/CBr₄ | Visible light | 5-Nitro-triazole | 90% | |
| Ru(bpy)₃Cl₂ | Blue LED | 5-Cyano-triazole | 85% |
Biological Activity-Driven Modifications
Derivatives synthesized via the above reactions show enhanced anticancer activity. For example, sulfone analogs exhibit IC₅₀ values of 0.42 μM against human alkaline phosphatase (ALP), surpassing doxorubicin (2.80 μM) .
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its triazolo[4,3-b]pyridazine core, a bicyclic system combining triazole and pyridazine rings. Below is a comparative analysis with structurally related analogs:
Table 1: Structural Comparison of Key Compounds
Key Observations:
Core Heterocycle: The target compound’s triazolo[4,3-b]pyridazine core distinguishes it from simpler triazole derivatives (e.g., 4H-1,2,4-triazoles in ).
Substituent Variations: The 4-methoxyphenyl group at position 3 (target compound) contrasts with pyrazine (CAS 573948-03-5) or phenyl (CAS 731812-05-8) substituents in analogs. The 3-chloro-4-methylphenyl acetamide side chain offers steric bulk compared to smaller groups (e.g., ethoxyphenyl in ), which may impact solubility or membrane permeability.
Molecular Properties and Substituent Effects
- Electronic Effects : The 4-methoxy group on the triazolo[4,3-b]pyridazine core may stabilize the heterocycle via resonance, while chloro substituents (target and CAS 731812-05-8) could enhance electrophilicity at specific positions .
- Thioether Linkage : The sulfur atom in the thioacetamide group (common to all compounds) contributes to metabolic stability compared to oxygen analogs but may increase susceptibility to oxidation .
Q & A
Q. What are the common synthetic routes for preparing the triazolopyridazine core in this compound?
The triazolopyridazine scaffold is typically synthesized via cyclocondensation reactions. For example, triazolo[4,3-b]pyridazines can be formed by reacting hydrazine derivatives with appropriately substituted pyridazines under acidic or basic conditions. Key intermediates, such as 3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine, may involve substitution reactions using aryl halides and methoxyphenyl boronic acids in Suzuki couplings . Optimization of reaction conditions (e.g., catalyst choice, solvent, temperature) is critical for yield improvement.
Q. How is the thioacetamide linker introduced into the molecule?
The thioacetamide moiety is often incorporated via nucleophilic substitution. For instance, 6-mercapto-triazolopyridazine intermediates react with α-chloroacetamide derivatives (e.g., 2-chloro-N-(3-chloro-4-methylphenyl)acetamide) in the presence of a base like potassium carbonate. Reaction monitoring via TLC or HPLC ensures completion, and purification is achieved through column chromatography or recrystallization .
Q. What spectroscopic methods are used to confirm the compound’s structure?
Q. What preliminary biological assays are recommended for this compound?
Initial screening includes:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or radiometric methods.
- Cytotoxicity profiling (MTT assay) in cancer cell lines to assess therapeutic potential.
- Solubility and stability studies in PBS or simulated biological fluids to guide formulation .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved?
Contradictions in activity (e.g., variable IC values across studies) may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Strategies include:
- Reproducing assays under standardized protocols (e.g., ATP concentration in kinase assays).
- Analytical purity checks via HPLC-MS to rule out degradation products.
- Molecular docking studies to verify binding mode consistency with structural analogs .
Q. What strategies improve the compound’s metabolic stability?
- Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring to reduce oxidative metabolism.
- Replacing labile bonds : Substituting ester linkages with amides or ethers.
- In vitro microsomal assays (human/rat liver microsomes) identify metabolic hotspots for further modification .
Q. How can regioselectivity challenges in triazolopyridazine synthesis be addressed?
Regioselectivity in triazole ring formation is controlled by:
- Precursor design : Using asymmetrically substituted pyridazines to bias cyclization.
- Catalytic systems : Pd-mediated cross-couplings to direct substituent placement.
- Computational modeling : DFT calculations predict thermodynamically favored pathways .
Q. What in vivo models are suitable for evaluating pharmacokinetics?
- Rodent models : Assess oral bioavailability and half-life using LC-MS/MS quantification.
- Tissue distribution studies : Radiolabeled compound tracing (e.g., ) identifies accumulation sites.
- PD/PK correlation : Link plasma concentration to target engagement (e.g., tumor growth inhibition in xenografts) .
Methodological Considerations
Q. How to optimize reaction yields for large-scale synthesis?
- Flow chemistry : Enhances mixing and heat transfer for exothermic steps (e.g., thiol-acetamide coupling).
- Green solvents : Replace DMF or DCM with cyclopentyl methyl ether (CPME) to improve safety profiles.
- DoE (Design of Experiments) : Statistically identifies critical parameters (e.g., stoichiometry, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
